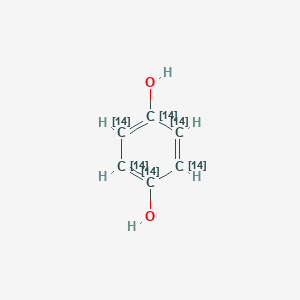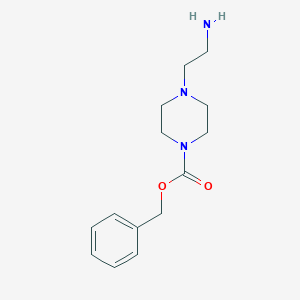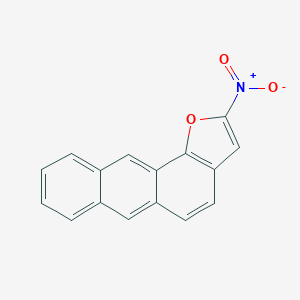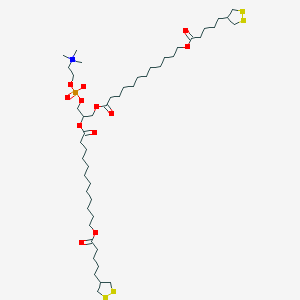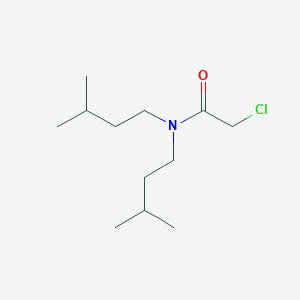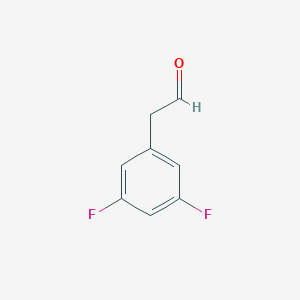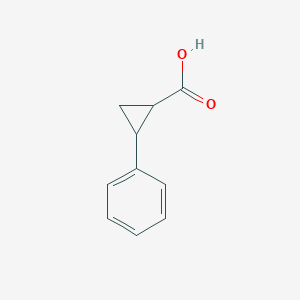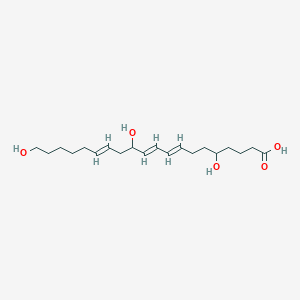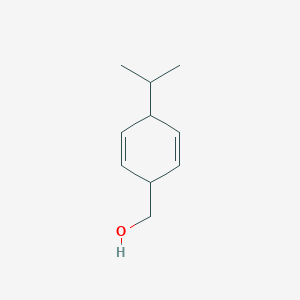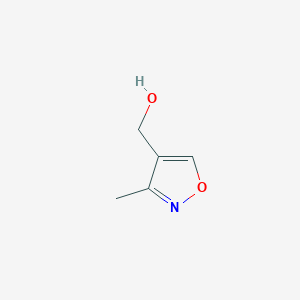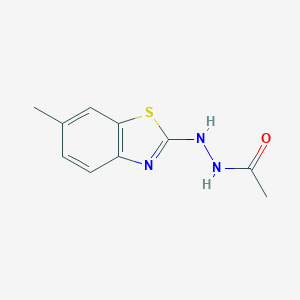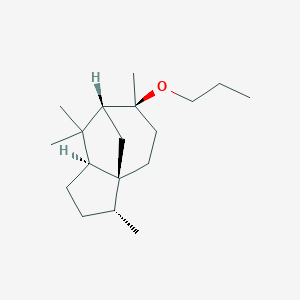
8-Propoxycedrane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Propoxycedrane is a natural organic compound that has attracted significant attention from the scientific community due to its unique chemical structure and potential applications. This compound is a sesquiterpene, which means it is composed of three isoprene units. It is found in the essential oil of several plant species, including Cedrus atlantica, Juniperus communis, and Thuja orientalis.
Wissenschaftliche Forschungsanwendungen
8-Propoxycedrane has been the subject of several scientific studies due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, antiviral, and anti-inflammatory properties. It has also been investigated for its potential use as an insecticide, herbicide, and anticancer agent.
Wirkmechanismus
The mechanism of action of 8-propoxycedrane is not fully understood. However, it is believed to exert its biological effects by interacting with specific cellular targets, including enzymes, receptors, and ion channels. It has been shown to inhibit the growth of several bacterial and fungal strains by disrupting their cell membranes. It has also been found to inhibit the activity of certain enzymes involved in inflammation and cancer growth.
Biochemische Und Physiologische Effekte
8-Propoxycedrane has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-propoxycedrane in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. It is also readily available from plant sources, which makes it cost-effective. However, one limitation is its low yield from plant sources, which may limit its use in large-scale experiments. Additionally, its complex chemical structure may make it difficult to synthesize in the lab.
Zukünftige Richtungen
There are several future directions for research on 8-propoxycedrane. One potential area of investigation is its use as an anticancer agent. Further studies are needed to determine its efficacy and safety in different types of cancer. Another area of interest is its potential use as an insecticide or herbicide. Research is needed to determine its effectiveness against different pest species and its impact on non-target organisms. Additionally, further studies are needed to elucidate its mechanism of action and identify its cellular targets.
Synthesemethoden
8-Propoxycedrane can be synthesized through several methods, including steam distillation, solvent extraction, and Soxhlet extraction. The most common method involves the extraction of the essential oil from the plant material using a suitable solvent, followed by purification and isolation of the compound using chromatography techniques. The yield of 8-propoxycedrane varies depending on the plant species and extraction method used.
Eigenschaften
CAS-Nummer |
19870-75-8 |
|---|---|
Produktname |
8-Propoxycedrane |
Molekularformel |
C18H32O |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
(1S,2R,5S,7R,8S)-2,6,6,8-tetramethyl-8-propoxytricyclo[5.3.1.01,5]undecane |
InChI |
InChI=1S/C18H32O/c1-6-11-19-17(5)9-10-18-12-15(17)16(3,4)14(18)8-7-13(18)2/h13-15H,6-12H2,1-5H3/t13-,14+,15-,17+,18+/m1/s1 |
InChI-Schlüssel |
TUDJGTBGFVLELQ-DZXRDFMUSA-N |
Isomerische SMILES |
CCCO[C@]1(CC[C@@]23C[C@@H]1C([C@@H]2CC[C@H]3C)(C)C)C |
SMILES |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
Kanonische SMILES |
CCCOC1(CCC23CC1C(C2CCC3C)(C)C)C |
Andere CAS-Nummern |
19870-75-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Piperidin-1-YL)ethoxy]-1,2-benzisothiazole](/img/structure/B9517.png)
